

(4-(Pyrrolidin-1-yl)phenyl)methanamine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(4-(Pyrrolidin-1-yl)phenyl)methanamine
Cat. No.:	B055310

[Get Quote](#)

An In-depth Technical Guide to **(4-(Pyrrolidin-1-yl)phenyl)methanamine**: Chemical Properties, Structure, and Synthetic Protocols

Introduction

(4-(Pyrrolidin-1-yl)phenyl)methanamine and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, valued for its ability to explore pharmacophore space and contribute to the stereochemistry of a molecule.^[1] This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic methodologies related to **(4-(Pyrrolidin-1-yl)phenyl)methanamine**. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development. The unique structure of this compound, featuring a pyrrolidine ring, makes it a valuable candidate for the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.^[2]

Chemical Structure and Properties

The fundamental structure of **(4-(Pyrrolidin-1-yl)phenyl)methanamine** consists of a phenyl ring substituted with a pyrrolidin-1-yl group and a methanamine group at the para (4) position. The dihydrochloride salt of this compound is often used in research due to its enhanced solubility.^[2]

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Source
Chemical Name	(4-(Pyrrolidin-1-yl)phenyl)methanamine	-
Synonyms	4-(Pyrrolidin-1-ylmethyl)aniline	[3]
CAS Number	142335-64-6	[3]
Molecular Formula	C11H16N2	-
Molecular Weight	176.26 g/mol	-
Appearance	Light yellow powder (for dihydrochloride salt)	[2]
Purity	≥ 95% (NMR) (for dihydrochloride salt)	[2]
Storage Conditions	Store at 0-8°C	[2]

Note: Some physical properties listed are for the dihydrochloride salt, a common form of this compound.[\[2\]](#)

Spectroscopic Characterization

While a comprehensive public dataset for the specific title compound is not readily available, analysis of closely related analogs provides a representative spectroscopic profile. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are crucial for structure elucidation.[\[4\]](#)[\[5\]](#)[\[6\]](#) For instance, the ^1H NMR spectrum of a similar structure would likely show characteristic peaks for the aromatic protons, the methylene protons of the methanamine group, and the protons of the pyrrolidine ring.[\[7\]](#)

Table 2: Representative Spectroscopic Data of a Related Compound

Technique	Data for Phenyl(pyrrolidin-1-yl)methanethione	Source
¹ H NMR (300 MHz, CDCl ₃)	δ 7.37-7.32 (5H, m), 3.98 (2H, t, J=6Hz), 3.47 (2H, t, J=6 Hz), 2.11-2.04 (2H, m), 2.01-1.95 (2H, m)	[7]
¹³ C NMR (75 MHz, CDCl ₃)	δ 197.33, 144.01, 128.75, 128.34, 125.67, 53.82, 53.44, 26.51, 24.70	[7]

Note: This data is for a structurally related compound and serves as an example of the expected spectral features.

Safety and Handling

(4-(Pyrrolidin-1-yl)phenyl)methanamine and its derivatives should be handled with care in a laboratory setting. The following table summarizes the key safety information based on available Material Safety Data Sheets (MSDS) for similar compounds.

Table 3: Hazard Identification and Precautionary Statements

Category	Information	Source
GHS Pictogram	Warning	[3]
Hazard Statements	H319: Causes serious eye irritation	[3]
Precautionary Statements	P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.	[3]

Experimental Protocols

The synthesis of **(4-(Pyrrolidin-1-yl)phenyl)methanamine** can be achieved through various synthetic routes. A common approach involves the reductive amination of a corresponding aldehyde or the reduction of a nitrile or amide. Below is a representative protocol adapted from general synthetic methods for similar compounds.[\[8\]](#)

General Synthetic Protocol: Reductive Amination

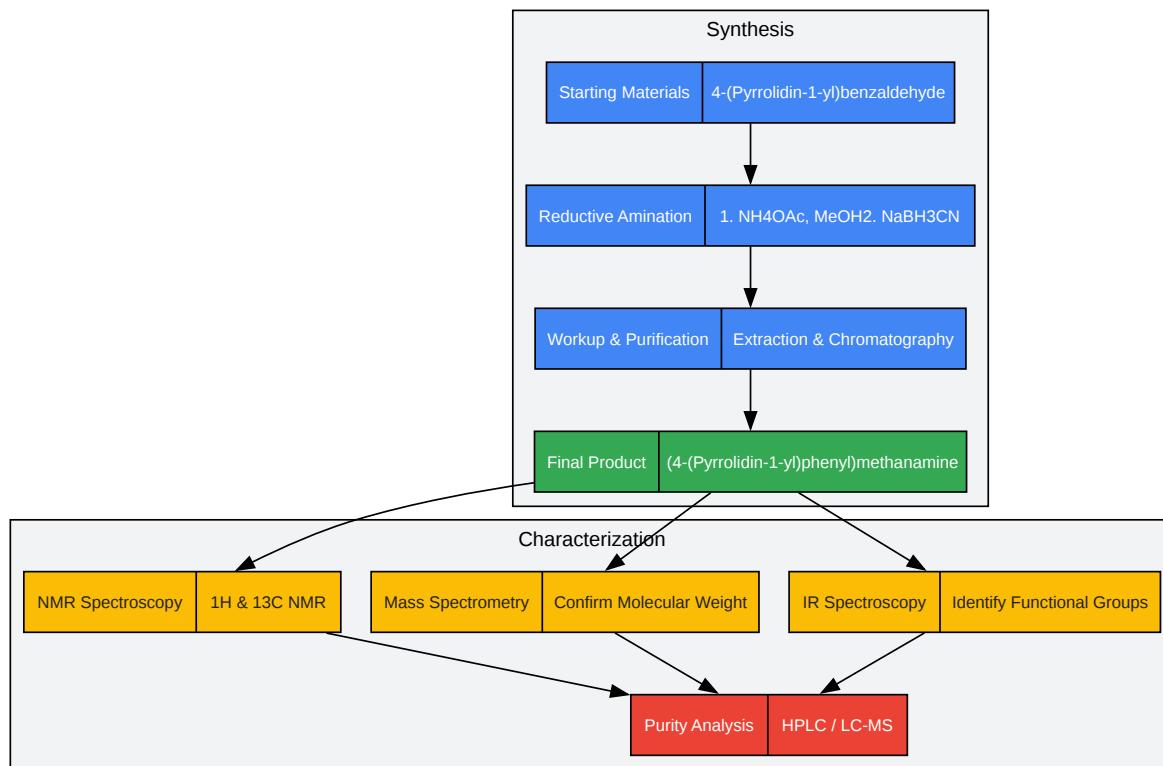
Objective: To synthesize **(4-(Pyrrolidin-1-yl)phenyl)methanamine** from 4-(pyrrolidin-1-yl)benzaldehyde.

Materials:

- 4-(pyrrolidin-1-yl)benzaldehyde
- Ammonium acetate or ammonia

- Sodium cyanoborohydride (NaBH3CN) or other suitable reducing agent
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO3)
- Anhydrous magnesium sulfate (MgSO4)
- Round-bottom flask
- Magnetic stirrer
- Standard glassware for extraction and filtration

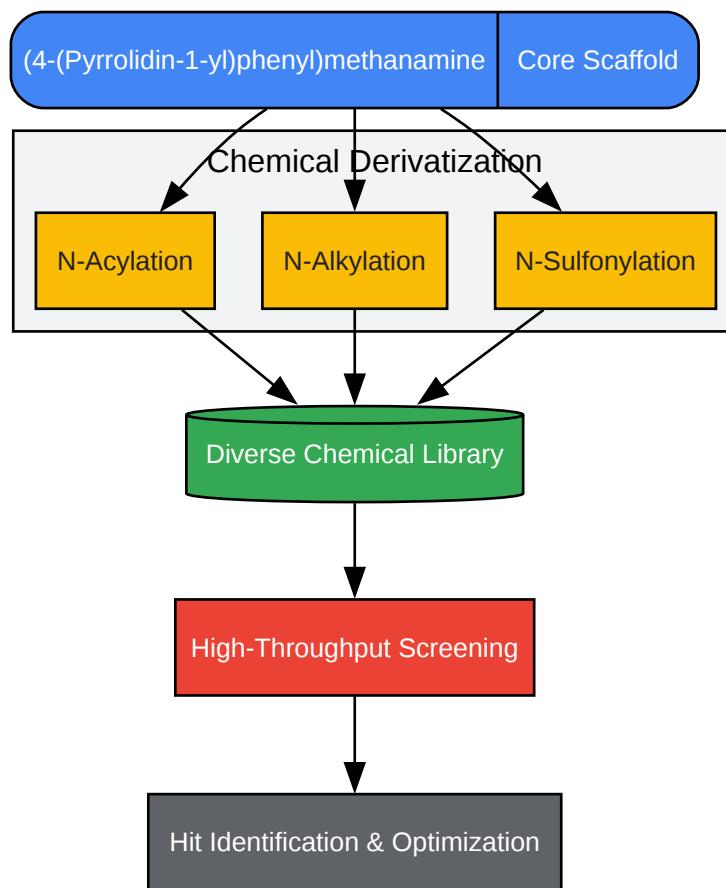
Procedure:


- Reaction Setup: In a round-bottom flask, dissolve 4-(pyrrolidin-1-yl)benzaldehyde (1.0 equivalent) in methanol.
- Amine Source: Add ammonium acetate (10 equivalents) or bubble ammonia gas through the solution.
- Stirring: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
- Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium cyanoborohydride (1.5 equivalents) portion-wise over 15 minutes.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Once the reaction is complete, quench by the slow addition of water. Remove the methanol under reduced pressure.
- Extraction: Dilute the residue with water and extract with dichloromethane (3 x 50 mL).

- **Washing:** Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to obtain the pure **(4-(Pyrrolidin-1-yl)phenyl)methanamine**.

Visualizations

Synthetic and Characterization Workflow


The following diagram illustrates a typical workflow for the synthesis and characterization of **(4-(Pyrrolidin-1-yl)phenyl)methanamine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Characterization.

Role in Drug Discovery

This compound serves as a versatile building block in drug discovery. The diagram below illustrates its potential application in generating a library of diverse compounds for screening.

[Click to download full resolution via product page](#)

Caption: Application as a Scaffold in Drug Discovery.

Applications in Research and Drug Development

The **(4-(Pyrrolidin-1-yl)phenyl)methanamine** scaffold is a key component in the design of molecules targeting various biological systems. The pyrrolidine moiety is known to enhance interactions with biological targets.^[2] Derivatives of this and similar structures have been investigated for a range of therapeutic applications:

- **Neurological Disorders:** The structural features of this compound make it a valuable intermediate in the synthesis of drugs targeting the central nervous system.^[2]
- **Receptor Antagonists:** Pyrrolidine-containing compounds have been identified as potent antagonists for receptors such as the melanin-concentrating hormone receptor-1 (MCH-R1) and kappa-opioid receptors (KOR).^{[9][10]}

- Monoamine Transporter Inhibitors: Analogs of pyrovalerone, which share the phenyl-pyrrolidine substructure, are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), indicating potential applications in conditions related to neurotransmitter imbalance.[8]
- Antidiabetic Agents: The pyrrolidine scaffold is also found in inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for the treatment of type 2 diabetes.[11]

The versatility of the primary amine allows for a wide range of chemical modifications, making it an ideal starting point for the generation of compound libraries for high-throughput screening. [12][13] This adaptability is crucial for the structure-activity relationship (SAR) studies necessary for optimizing lead compounds in the drug discovery process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. lehigh.edu [lehigh.edu]
- 7. rsc.org [rsc.org]
- 8. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [benchchem.com](#) [benchchem.com]
- 13. [benchchem.com](#) [benchchem.com]
- To cite this document: BenchChem. [(4-(Pyrrolidin-1-yl)phenyl)methanamine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b055310#4-pyrrolidin-1-yl-phenyl-methanamine-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com